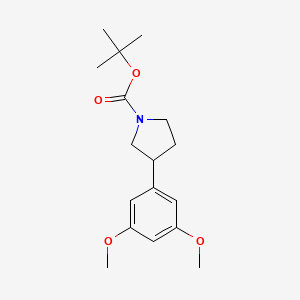

1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine

Description

Significance of Substituted Pyrrolidine (B122466) Systems in Chemical Synthesis

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a cornerstone of organic chemistry and drug discovery. nih.govnbinno.com This scaffold is considered a "privileged" structure because it is frequently found in a vast number of biologically active natural products, alkaloids, and synthetic pharmaceuticals. nbinno.commdpi.com Its prevalence stems from several key features. The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.govresearchgate.net This three-dimensional character provides an escape from the "flatland" of aromatic ring systems, often leading to improved physicochemical properties and clinical success rates for drug candidates. nih.gov

Furthermore, the pyrrolidine nucleus contains stereogenic centers, making it an invaluable chiral building block in asymmetric synthesis. nih.gov The amino acid L-proline, a naturally occurring substituted pyrrolidine, is a frequently used starting material for the synthesis of complex chiral compounds and serves as a renowned organocatalyst. mdpi.com The versatility of the pyrrolidine system allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries for screening and drug development. nbinno.comnih.gov Many successful drugs across therapeutic areas such as oncology, infectious diseases, and central nervous system disorders incorporate the pyrrolidine motif, underscoring its importance. nbinno.commdpi.com

Rationale for Investigation of Aryl-Substituted Pyrrolidine Architectures

For instance, research into 4-aryl pyrrolidines has identified a novel class of orally effective antimalarial agents. nih.gov In these compounds, the aryl group at the 4-position was found to tolerate a range of hydrophobic substituents, directly impacting the compound's potency against Plasmodium falciparum. nih.gov Similarly, 3-aryl pyrrolidines are recognized as a class of small molecules with potential in a diverse range of biological scenarios. nih.gov The synthesis of these architectures is an active area of research, with methods like palladium-catalyzed hydroarylation being developed to efficiently create these valuable structures from readily available precursors. The dimethoxyphenyl group in 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine is a common feature in bioactive compounds, known to interact with various biological targets, and its inclusion on the pyrrolidine scaffold represents a logical approach in the search for new therapeutic agents.

Scope and Research Focus on this compound Chemistry

The primary research focus for this compound is its application as a versatile synthetic building block. Its structure is designed for utility in multi-step synthetic campaigns aimed at producing more complex, biologically relevant molecules. The Boc-protected nitrogen allows for the participation of the pyrrolidine ring in reactions without interference from the amine's nucleophilicity or basicity. This protecting group can be selectively removed under acidic conditions to reveal the secondary amine, which can then be functionalized through reactions such as acylation, alkylation, or sulfonylation.

The synthesis of substituted pyrrolidines like the title compound can be achieved through various established methods in organic chemistry, each offering different advantages in terms of stereocontrol and substituent placement.

General Synthetic Strategies for Substituted Pyrrolidines

| Synthetic Method | Description | Key Features |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) to form the five-membered pyrrolidine ring. nih.govresearchgate.net | Highly stereospecific and convergent method. Allows for the creation of multiple stereocenters in a single step. nih.gov |

| Reductive Amination | Intramolecular or intermolecular reaction involving the formation of an imine or enamine from a dicarbonyl compound or keto-amine, followed by reduction to form the pyrrolidine. | An efficient and common method for forming C-N bonds and constructing the heterocyclic ring. |

| Palladium-Catalyzed Reactions | Cross-coupling reactions, such as the hydroarylation of pyrrolines or the α-arylation of N-Boc pyrrolidine, to introduce aryl substituents. nih.gov | Offers precise control over the introduction of aryl groups at specific positions on the pyrrolidine ring. |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene containing a nitrogen atom using a ruthenium catalyst to form a dihydropyrrole, which can then be reduced to a pyrrolidine. | Powerful method for ring formation, particularly for creating substituted and functionalized systems. |

| Functionalization of Proline | Using the naturally occurring and chiral amino acid proline or its derivatives (e.g., hydroxyproline) as a starting material for further chemical modification. mdpi.com | Provides straightforward access to enantiomerically pure pyrrolidine derivatives. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl 3-(3,5-dimethoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-7-6-12(11-18)13-8-14(20-4)10-15(9-13)21-5/h8-10,12H,6-7,11H2,1-5H3 |

InChI Key |

SGWIBIOFLYHSQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 3 3,5 Dimethoxyphenyl Pyrrolidine and Analogous Aryl Substituted Pyrrolidines

Retrosynthetic Analysis of the Pyrrolidine (B122466) Core and Aromatic Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 3-aryl pyrrolidines like 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine, the primary disconnections involve breaking the bonds that form the pyrrolidine ring and the carbon-carbon bond connecting the aryl group to the pyrrolidine core.

One common strategy involves the disconnection of the C-N bonds of the pyrrolidine ring, leading back to acyclic precursors. For instance, a 1,4-dicarbonyl compound and a primary amine can be envisioned as precursors for a Paal-Knorr type synthesis. Alternatively, disconnection of a C-C bond within the ring can suggest cycloaddition strategies.

The bond between the pyrrolidine ring and the aromatic moiety is another key disconnection. This suggests a strategy where a pre-formed pyrrolidine ring is functionalized with the aryl group, for example, through cross-coupling reactions. Conversely, the aryl group can be incorporated into one of the precursors before the pyrrolidine ring is formed. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry of the final product. For instance, the synthesis of novel aryl pyrrolizidines has been approached by first preparing 4-aryl enecarbamates from 3-pyrrolines via a Heck arylation, followed by a stereoselective cycloaddition. researchgate.net

| Retrosynthetic Strategy | Key Disconnection | Potential Precursors |

| Cycloaddition | C-C and C-N bonds of the ring | Azomethine ylide and an alkene |

| Reductive Amination | C-N bonds of the ring | 1,4-Diketone and an amine |

| Arylation of Pyrrolidine | C-Aryl bond | Pyrrolidine derivative and an aryl halide/boronic acid |

| Ring Formation with Aryl Precursor | C-N and C-C bonds of the ring | Aryl-substituted acyclic amine with a suitable electrophile |

Pyrrolidine Ring Construction Strategies

The construction of the pyrrolidine ring is a central theme in heterocyclic chemistry, with several robust methods available to synthetic chemists.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

1,3-dipolar cycloaddition is a powerful and convergent method for the synthesis of five-membered heterocycles, including pyrrolidines. nih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile, typically an alkene or alkyne, to form a five-membered ring in a single step. nih.govnih.gov The versatility of this reaction allows for the creation of multiple stereocenters with a high degree of control. acs.org

Azomethine ylides are common 1,3-dipoles used in the synthesis of pyrrolidines. acs.org These reactive intermediates, which contain a C-N-C π-system, are often generated in situ. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has proven to be a highly versatile method for accessing a wide variety of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org This approach is particularly attractive because it can generate pyrrolidines with multiple stereocenters in a single, atom-economical step. acs.org While α-iminoesters are the most common precursors for azomethine ylides, recent research has focused on expanding the scope of ylide precursors to create pyrrolidines with novel substitution patterns. rsc.org

The choice of the dipolarophile is crucial in 1,3-dipolar cycloaddition reactions. Electron-deficient alkenes and acrylates are frequently used as dipolarophiles due to their enhanced reactivity towards the nucleophilic terminus of the azomethine ylide. nih.gov The reaction between azomethine ylides and these activated alkenes is a well-established method for constructing the pyrrolidine scaffold. researchgate.net This approach has been widely employed in the synthesis of a diverse range of functionalized pyrrolidines. nih.gov The use of electron-deficient alkynes as dipolarophiles is also an effective strategy for accessing pyrroline (B1223166) derivatives. nih.govacs.org

Reductive Amination Approaches for Pyrrolidine Ring Formation

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and is a key strategy for constructing the pyrrolidine ring. nih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.org

For the synthesis of N-aryl-substituted pyrrolidines, a practical approach involves the successive reductive amination of diketones with anilines. nih.gov This method has been shown to produce N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov Another variation involves the reductive condensation of anilines with 2,5-dimethoxytetetrahydrofuran using sodium borohydride (B1222165) in an acidic aqueous medium, which affords pyrrolidines in very good yields. organic-chemistry.orgthieme-connect.com This method is compatible with a wide range of aryl substituents. organic-chemistry.org The versatility of reductive amination makes it a valuable tool for the synthesis of various pyrrolidine derivatives, including those with potential biological activity. researchgate.net

Multi-Step Synthesis from Precursors

The synthesis of complex pyrrolidine derivatives often requires a multi-step approach starting from readily available precursors. nih.gov These synthetic sequences can involve a variety of chemical transformations to build the pyrrolidine ring and introduce the desired functional groups.

A common strategy involves the use of cyclic precursors, such as proline or 4-hydroxyproline, which already contain the pyrrolidine ring. mdpi.com These chiral building blocks can be elaborated through a series of reactions to afford the target molecule. mdpi.com For instance, the synthesis of 1-N-Boc-3-hydroxypyrrolidine can be achieved from 4-chloro-3-hydroxy-butyronitrile through a two-step reduction and cyclization process. google.com

Alternatively, the pyrrolidine ring can be constructed from acyclic precursors through a series of reactions. mdpi.com This approach offers greater flexibility in the introduction of substituents. For example, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines provides a direct, single-step method to produce 3-aryl pyrrolidines from simple precursors. nih.govchemrxiv.org Another multi-step approach involves the synthesis of 3-cyanopyrroles through a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov The development of continuous flow processes has also enabled the multi-step synthesis of complex molecules containing the pyrrolidine scaffold in an automated fashion. syrris.jp

Castagnoli–Cushman Reaction for Substituted Pyrrolidinones

The Castagnoli–Cushman Reaction (CCR) is a powerful method for synthesizing substituted γ-lactams (pyrrolidinones), which are direct precursors to pyrrolidines. This reaction typically involves the condensation of an imine with a cyclic anhydride, such as succinic anhydride, to form the pyrrolidinone ring. mdpi.comnih.gov The versatility of the CCR allows for the synthesis of a wide array of lactams through a [4+2]-type cyclocondensation. researchgate.net

The generally accepted mechanism involves the reaction of an imine with a cyclic anhydride to produce diverse polysubstituted lactams, often with high diastereoselectivity. researchgate.net The scope of the reaction has been broadened to include different Schiff bases, anhydrides, and their precursors. nih.gov Three-component variations of the CCR (3C-CCR) have also been developed, further increasing the molecular diversity of the products by combining, for example, an anhydride, a carbonyl compound, and an ammonium (B1175870) source. nih.gov These pyrrolidinone products can then be reduced to the corresponding pyrrolidines.

An anionic version of the CCR has also been reported. In this approach, a base like sodium hydride is used to generate an enolate from a dihydrofuran-2,5-dione derivative, which then reacts with an imine. mdpi.comresearchgate.net This modification expands the reaction's utility for creating specific substitution patterns on the pyrrolidine ring.

Anionic Rearrangement Methods

Anionic rearrangement methods provide another strategic avenue for the synthesis of the pyrrolidine scaffold. These methods often involve the formation of a nitrogen-centered anion that subsequently undergoes an intramolecular cyclization. A key example is the aza-Wittig reaction, which can be part of a one-pot sequence to generate complex heterocyclic structures. For instance, a sequence involving a Staudinger reaction, an aza-Wittig reaction, and a subsequent Castagnoli–Cushman reaction has been used to produce polyheterocyclic scaffolds in high yields and with significant diastereoselectivity. researchgate.net This type of tandem reaction showcases how anionic intermediates can be harnessed to construct the pyrrolidine ring efficiently.

Introduction of the 3,5-Dimethoxyphenyl Moiety

A critical step in the synthesis of this compound is the incorporation of the 3,5-dimethoxyphenyl group onto the pyrrolidine ring. This can be achieved either by starting with a precursor already containing this moiety or by introducing it to a pre-formed pyrrolidine or pyrroline ring.

Strategies for Aryl Group Incorporation

The introduction of an aryl group, such as the 3,5-dimethoxyphenyl moiety, onto the pyrrolidine scaffold is a common challenge in medicinal chemistry. The 3-aryl pyrrolidine structure is a privileged motif found in many biologically potent molecules. researchgate.net One effective strategy is the palladium-catalyzed hydroarylation of pyrrolines. This method allows for the direct formation of 3-aryl pyrrolidines from readily available starting materials. researchgate.netnih.gov While N-acyl pyrrolines typically yield arylated alkene products, N-alkyl pyrrolines undergo hydroarylation to produce the desired saturated pyrrolidine ring. researchgate.net

Another advanced technique is the direct C(sp³)–H arylation of pyrrolidines. This approach utilizes a directing group to achieve high regio- and stereoselectivity. For example, an aminoquinoline auxiliary placed at the C(3) position of a pyrrolidine can direct palladium-catalyzed arylation to the C(4) position. acs.org While this specific example targets the C(4) position, similar C-H activation strategies could potentially be adapted for C(3) arylation.

Coupling Reactions Involving Aryl Halides or Boronic Acids

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for forming carbon-carbon bonds, including the attachment of aryl groups to the pyrrolidine ring. The Suzuki cross-coupling reaction, which pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst, is a widely used method for biaryl synthesis and can be adapted for this purpose. dergipark.org.tr

To synthesize this compound, one could envision a Suzuki coupling between a pyrrolidine-based boronic acid or ester and 1-bromo-3,5-dimethoxybenzene, or conversely, between 3,5-dimethoxyphenylboronic acid and a suitable 3-halopyrrolidine derivative. The reaction is catalyzed by palladium complexes and is known for its high functional group tolerance. dergipark.org.trorganic-chemistry.org Similarly, other palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, can be employed to couple aryl halides with cyclic alkenes like pyrrolines, which can then be reduced to the final pyrrolidine. researchgate.net

Table 1: Examples of Arylation and Coupling Reactions for Pyrrolidine Synthesis

| Reaction Type | Aryl Source | Pyrrolidine Precursor | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Hydroarylation | Aryl Halide | N-Alkyl Pyrroline | Palladium Catalyst | 3-Aryl Pyrrolidine | researchgate.net |

| C(sp³)–H Arylation | Aryl Iodide | C(3)-Directed Pyrrolidine | Pd(OAc)₂, K₂CO₃ | C(4)-Aryl Pyrrolidine | acs.org |

| Suzuki Coupling | Arylboronic Acid | Organic Halide | Palladium Catalyst | Aryl-Substituted Heterocycle | dergipark.org.tr |

Chemoenzymatic and Stereoselective Synthesis of Pyrrolidine Frameworks

Given the importance of chirality in pharmacologically active molecules, the development of stereoselective methods for synthesizing substituted pyrrolidines is of paramount importance. These methods aim to control the three-dimensional arrangement of atoms, leading to a single desired enantiomer or diastereomer.

Asymmetric Approaches in Pyrrolidine Construction

A multitude of asymmetric strategies have been developed for the synthesis of chiral pyrrolidine derivatives. mdpi.com These approaches are critical as the biological activity of enantiomers can differ significantly.

Catalytic Asymmetric Methods:

1,3-Dipolar Cycloaddition: This is a classic and powerful method for constructing five-membered heterocycles. The reaction between an azomethine ylide and an alkene can be rendered asymmetric by using chiral catalysts, leading to enantioenriched pyrrolidines. nih.govnih.gov

Palladium-Catalyzed Reactions: Enantioselective versions of palladium-catalyzed reactions have been developed. For instance, the intramolecular nucleopalladation of a tethered amine onto an alkene can generate a chiral pyrrolidine ring. nih.gov Subsequent trapping of an intermediate by a nucleophile can afford diverse products with high enantio- and diastereoselectivity. nih.gov

Iridium-Catalyzed Annulation: Chiral iridacycle complexes can catalyze "borrowing hydrogen" annulation reactions between racemic diols and primary amines to produce a wide range of enantioenriched pyrrolidines. organic-chemistry.org

Chemoenzymatic Methods: Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral compounds. nih.gov Enzymes such as amine transaminases (ATAs) and keto reductases (KREDs) are particularly useful.

Transamination/Reduction: N-protected 3-pyrrolidinone can be converted into chiral 3-aminopyrrolidine (B1265635) or 3-hydroxypyrrolidine using ATAs or KREDs, respectively. These enzymatic reactions often proceed with excellent enantiomeric excess (>99% ee). nih.gov

Kinetic Resolution: Enzymes can also be used for the kinetic resolution of racemic mixtures, for example, the resolution of racemic N-Boc-3-aminopyrrolidine by an ATA. nih.gov

These asymmetric methods, summarized in the table below, provide robust pathways to optically pure pyrrolidine building blocks, which are essential for the synthesis of chiral drugs. mdpi.com

Table 2: Overview of Asymmetric Pyrrolidine Synthesis Strategies

| Method | Key Reagents/Catalyst | Stereocontrol Mechanism | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide, alkene, chiral metal catalyst | Catalyst-controlled facial selectivity | High ee/dr | nih.govnih.gov |

| Pd-Catalyzed Cyclization | Alkene-tethered amine, chiral ligand | Chiral ligand induces asymmetry | High ee/dr | nih.gov |

| Chemoenzymatic Reduction | N-Boc-3-pyrrolidinone, Keto Reductase (KRED) | Enzyme active site recognition | >99% ee | nih.gov |

| Chemoenzymatic Transamination | N-Boc-3-pyrrolidinone, Amine Transaminase (ATA) | Enzyme active site recognition | >99% ee | nih.gov |

Photoenzymatic Synthesis Routes for Chiral Pyrrolidines

The demand for enantiomerically pure building blocks for pharmaceuticals has driven the development of innovative and sustainable synthetic methods. Photoenzymatic synthesis has emerged as a powerful strategy, merging the selectivity of enzymes with the unique activation capabilities of photochemistry to create chiral molecules.

A one-pot photoenzymatic approach has been successfully developed for the synthesis of chiral N-Boc protected 3-hydroxypyrrolidines and 3-aminopyrrolidines, which are key intermediates for more complex substituted pyrrolidines. acs.orgfigshare.comnih.gov This process begins with the regioselective photooxyfunctionalization of an unfunctionalized pyrrolidine. nih.gov This step is followed by an in situ N-protection to yield N-Boc-3-pyrrolidinone, which then undergoes a highly stereoselective biocatalytic transformation. nih.gov

Two main enzymatic pathways are utilized:

Transamination: Amine transaminases (ATAs) are used to convert the ketone group of N-Boc-3-pyrrolidinone into a chiral amine, producing N-Boc-3-aminopyrrolidines with high conversion rates (up to 90%) and excellent enantiomeric excess (>99%). acs.orgfigshare.comnih.gov

Carbonyl Reduction: Keto reductases (KREDs) facilitate the stereoselective reduction of the ketone, yielding chiral N-Boc-3-hydroxypyrrolidines, also with high enantioselectivity. acs.orgnih.gov

This integrated, one-pot cascade process is notable for its operational simplicity and use of readily available starting materials, offering a mild and efficient route to valuable chiral pyrrolidine scaffolds. acs.orgfigshare.comnih.gov Another innovative approach combines a light-driven C–N cross-coupling reaction with biocatalytic carbene transfer to achieve enantioselective C(sp³)–H functionalization of saturated N-heterocycles, yielding chiral α-functionalized phenylpyrrolidine compounds with up to 99% ee. rsc.org Furthermore, engineered cytochrome P411 variants have been shown to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct chiral pyrrolidine derivatives with high efficiency and enantioselectivity. nih.gov

| Method | Key Transformation | Enzyme Class | Typical Product | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Photochemical Oxyfunctionalization + Biocatalytic Transamination | Ketone to Chiral Amine | Amine Transaminase (ATA) | N-Boc-3-aminopyrrolidine | >99% acs.orgfigshare.com |

| Photochemical Oxyfunctionalization + Biocatalytic Reduction | Ketone to Chiral Alcohol | Keto Reductase (KRED) | N-Boc-3-hydroxypyrrolidine | >99% nih.gov |

| Photo-enzymatic Cascade (C-N coupling + Carbene Transfer) | C(sp³)–H Functionalization | Engineered Carbene Transferase | α-functionalized phenylpyrrolidine | Up to 99% rsc.org |

| Intramolecular C-H Amination | Alkyl Nitrene C(sp³)–H Insertion | Engineered Cytochrome P411 | Chiral Pyrrolidines | High nih.gov |

Diastereoselective Control in Pyrrolidine Synthesis

Achieving specific diastereoselectivity is a critical challenge in the synthesis of polysubstituted pyrrolidines, including 3-aryl-substituted variants. Several methodologies have been established to control the relative stereochemistry of newly formed chiral centers.

One prominent strategy is the [3+2] cycloaddition of azomethine ylides . This method allows for the rapid construction of the pyrrolidine ring with control over stereochemistry. nih.govacs.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org The sulfinyl group directs the stereochemical outcome, inducing a specific absolute configuration in the final product. acs.org Similarly, a reaction cascade involving azomethine ylide cycloaddition and subsequent nucleophilic cyclization has been tuned to produce substituted pyrrolidines with high diastereomeric purity in a one-pot reaction. nih.gov

Palladium-catalyzed reactions also offer excellent diastereoselective control. The intramolecular reaction of γ-(N-Boc-amino) alkenes with aryl bromides can generate N-Boc-protected pyrrolidines with high levels of diastereoselectivity, forming two new bonds in a single operation.

Another effective method is the reductive amination of diketones . The reaction of 1,4-diketones with anilines, using an iridium catalyst for transfer hydrogenation, can produce N-aryl-substituted pyrrolidines with good to excellent yields and stereoselectivities. nih.gov For example, the reaction of 2,5-hexanedione with various anilines predominantly yields the cis-diastereomer of the corresponding 2,5-dimethyl-N-aryl-pyrrolidine.

Finally, direct C-H functionalization offers a modern approach. A redox-neutral, one-pot method for the direct α-arylation of pyrrolidines has been developed, which proceeds with high diastereoselectivity for α-substituted pyrrolidines, yielding only the trans product. rsc.org

| Methodology | Key Reagents/Catalysts | Key Features | Stereochemical Outcome |

|---|---|---|---|

| Azomethine Ylide Cycloaddition | N-tert-butanesulfinylazadienes, Ag₂CO₃ | Builds densely substituted rings | High regio- and diastereoselectivity acs.org |

| Reductive Amination of Diketones | 1,4-diketones, anilines, Iridium catalyst | Forms N-aryl-substituted pyrrolidines | High diastereoselectivity (often cis) nih.gov |

| Direct α-Arylation | Quinone monoacetal, DABCO | Redox-neutral C-H functionalization | High diastereoselectivity (trans) rsc.org |

Protective Group Chemistry in Pyrrolidine Synthesis

The synthesis of complex molecules like this compound often requires a multi-step approach where reactive functional groups are temporarily masked. The nitrogen atom of the pyrrolidine ring is commonly protected to prevent unwanted side reactions and to modulate its reactivity.

N-tert-Butoxycarbonyl (Boc) Protection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the pyrrolidine nitrogen due to its stability under various reaction conditions and its straightforward introduction and removal. nih.govjk-sci.com The N-Boc group is consistently utilized in the early synthetic steps of many bioactive compounds containing pyrrolidine moieties. nih.gov

The standard procedure for Boc protection involves reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). jk-sci.com The reaction is typically carried out under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity.

Common conditions for N-Boc protection include:

Reagents : Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent. jk-sci.com

Bases : A variety of bases can be used, such as sodium hydroxide, sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (DMAP). jk-sci.comfishersci.co.uk

Solvents : The reaction is flexible in terms of solvent choice, with common options including water, tetrahydrofuran (THF), acetonitrile (B52724), dichloromethane (DCM), or biphasic systems. jk-sci.comfishersci.co.uk

Temperature : The protection is usually performed at room temperature or with moderate heating. fishersci.co.uk

The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of Boc₂O, leading to the formation of the N-Boc protected pyrrolidine. jk-sci.com

Boc Deprotection Methodologies

The removal of the Boc group is a crucial final step in many synthetic sequences. The acid-lability of the Boc group allows for its selective cleavage under conditions that often leave other functional groups intact.

The most common method for Boc deprotection is treatment with strong acids. jk-sci.comfishersci.co.uk

Trifluoroacetic Acid (TFA) : A solution of TFA, often in a solvent like dichloromethane (DCM), is widely used for efficient Boc removal at room temperature. jk-sci.comfishersci.co.uk The mechanism involves protonation of the carbamate (B1207046), followed by the elimination of a stable tert-butyl cation and the release of carbon dioxide to yield the free amine. jk-sci.com

Hydrochloric Acid (HCl) : Solutions of HCl in organic solvents such as dioxane, ethyl acetate, or methanol are also highly effective for Boc cleavage. nih.govfishersci.co.uk

While effective, strong acids can be incompatible with sensitive substrates. This has led to the development of milder or alternative deprotection methods.

Oxalyl Chloride in Methanol : This system provides a mild and selective method for N-Boc deprotection at room temperature, suitable for a diverse range of substrates. nih.gov

Deep Eutectic Solvents (DES) : A choline chloride/p-toluenesulfonic acid-based DES can act as both the reaction medium and catalyst, offering a green and efficient alternative for Boc removal. mdpi.com

Lewis Acids : Reagents like zinc bromide (ZnBr₂) can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com

Other Reagents : Other reported conditions include the use of aqueous phosphoric acid, montmorillonite K10 clay for aromatic N-Boc groups, and trimethylsilyl iodide (TMSI). nih.govjk-sci.comfishersci.co.uk

| Reagent(s) | Conditions | Category | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Strong Acid | Very common and efficient jk-sci.comfishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate, RT | Strong Acid | Widely used alternative to TFA nih.govfishersci.co.uk |

| Oxalyl Chloride / Methanol | Room Temperature | Mild/Alternative | Good for sensitive substrates nih.gov |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Alternative/Green | Sustainable and efficient method mdpi.com |

| Zinc Bromide (ZnBr₂) | DCM | Lewis Acid | Can offer selectivity between 1° and 2° N-Boc groups jk-sci.com |

Chemical Transformations and Reactivity of 1 Boc 3 3,5 Dimethoxyphenyl Pyrrolidine and Derivatives

Functional Group Interconversions at the Pyrrolidine (B122466) Ring

The N-Boc protected pyrrolidine ring is a versatile heterocyclic core that can undergo various functional group interconversions. While the subject molecule, 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine, lacks reactive functional groups on the pyrrolidine ring itself, its precursors and derivatives, such as those containing hydroxyl or carbonyl groups at the 3-position, are key substrates for these transformations.

Oxidation reactions of N-Boc-pyrrolidine derivatives primarily target the carbon atoms adjacent to the nitrogen or other functionalized positions. For instance, the oxidation of a 3-hydroxy-pyrrolidine derivative can yield the corresponding ketone, N-Boc-3-pyrrolidinone. This transformation is a common step in the synthesis of various pyrrolidine-based compounds. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the substrate's sensitivity and the desired selectivity.

Furthermore, the carbons alpha to the nitrogen in N-Boc-pyrrolidines can be oxidized to form N-acyliminium ion intermediates. These reactive species can then be trapped by nucleophiles, allowing for the introduction of new substituents at the C2 or C5 positions of the pyrrolidine ring. While direct oxidation of the C-H bonds in this compound is challenging, this pathway becomes accessible with appropriate reagents.

Reduction reactions are fundamental for the interconversion of functional groups on the pyrrolidine ring. A key example is the reduction of N-Boc-3-pyrrolidinone to afford N-Boc-3-hydroxypyrrolidine. This conversion of a ketone to a secondary alcohol is typically achieved with high stereoselectivity using various hydride reagents.

In a broader context of forming the pyrrolidine ring itself, reduction plays a critical role. For example, the synthesis of 1-N-Boc-3-hydroxypyrrolidine can be achieved from 4-chloro-3-hydroxy-butyronitrile through a one-pot process involving reduction of the nitrile group, followed by cyclization. google.com In this process, borane, generated from sodium borohydride (B1222165), acts as the hydrogen donor. google.com This demonstrates the utility of reduction reactions not only for functional group interconversion but also for the fundamental construction of the heterocyclic ring.

The pyrrolidine ring of the title compound is not inherently reactive towards nucleophiles. However, its derivatives can be readily functionalized via nucleophilic substitution. A common strategy involves converting the hydroxyl group of N-Boc-3-hydroxypyrrolidine into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then react with a variety of nucleophiles to introduce new functionalities at the C3 position.

A pertinent example is the synthesis of (S)-3-aminopyrrolidine derivatives. This process can start from a chiral precursor like trans-4-hydroxy-L-proline. google.com The synthesis involves converting the hydroxyl group into a sulfonate ester, which is then displaced by an azide (B81097) nucleophile in an SN2 reaction, proceeding with inversion of configuration. google.com Subsequent reduction of the azide furnishes the desired amino group. google.com This sequence highlights how nucleophilic substitution is a powerful tool for installing key functional groups like amines onto the pyrrolidine scaffold.

Transformations of the Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group attached to the pyrrolidine ring offers a site for chemical modification, most commonly through the cleavage of the methyl ethers. The demethylation of aryl methyl ethers is a well-established transformation to yield the corresponding phenols (dihydroxy derivatives).

Boron tribromide (BBr₃) is a highly effective reagent for this purpose, capable of cleaving aryl methyl ethers under mild conditions, often at or below room temperature. mdma.chorgsyn.org The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the cleavage of the alkyl-oxygen bond. researchgate.net It is generally recommended to use one mole of BBr₃ per ether group to ensure complete demethylation. mdma.ch This transformation converts the dimethoxyphenyl moiety into a dihydroxyphenyl group, significantly altering the molecule's polarity and providing handles for further functionalization, such as esterification or etherification of the new phenolic hydroxyls. In some cases, BBr₃ can also promote intramolecular cyclization if the side chain contains a suitable electrophile, such as an imide. nih.gov

Derivatization Strategies for Analytical and Research Purposes

Derivatives of the 3-aminopyrrolidine (B1265635) core, which can be obtained from precursors like this compound through deprotection and functional group manipulation, are highly valuable in the development of reagents for analytical chemistry, particularly for the chiral separation and sensitive detection of molecules.

Chiral 3-aminopyrrolidine is a key building block for creating chiral derivatization reagents (CDRs). These reagents are designed to react with target analytes (like carboxylic acids or amines) to form diastereomers, which can then be separated using standard chromatographic techniques such as HPLC. To enhance detection sensitivity, especially in mass spectrometry, these CDRs are often designed to carry a permanent charge.

One such reagent is N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA). bohrium.comresearchgate.net This reagent incorporates a triphenylphosphonium group, which carries a permanent positive charge. OTPA reacts with chiral carboxylic acids in the presence of coupling agents to form diastereomeric amides. bohrium.com The resulting derivatives can be baseline separated by reversed-phase HPLC, allowing for the accurate determination of the enantiomeric composition of the original acid. bohrium.com

Another example is (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP). nih.gov This reagent is designed to increase detection sensitivity in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov The dimethylaminophenyl group is readily protonated, providing a site for efficient ionization. Derivatization with 1-DAPAP has been shown to increase detection responses by 10- to 1100-fold compared to the underivatized carboxylic acids. nih.gov

The development of these reagents showcases a sophisticated derivatization strategy where the pyrrolidine scaffold provides the chiral center necessary for diastereomer formation, while other parts of the reagent are tailored for high sensitivity in modern analytical instrumentation.

Interactive Data Table: Chiral Derivatization Reagents from 3-Aminopyrrolidine

| Reagent Name | Abbreviation | Functional Group Targeted | Key Feature | Resolution (Rs) for NSAIDs |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine | OTPA | Carboxylic Acids | Permanent positive charge (Phosphonium) | 1.54–2.23 bohrium.com |

| (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine | 1-DAPAP | Carboxylic Acids | High ionization efficiency (Dimethylamino) | 1.2–4.3 nih.gov |

Amide Coupling Reactions

The formation of an amide bond is a crucial transformation in organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules. For a molecule like this compound, the pyrrolidine nitrogen, after removal of the tert-butoxycarbonyl (Boc) protecting group, serves as a nucleophile for amide coupling reactions. This secondary amine can be acylated by a variety of carboxylic acids or their activated derivatives.

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions and requires high temperatures. Therefore, the carboxylic acid is usually "activated" through the use of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

A general scheme for the amide coupling reaction involving the deprotected pyrrolidine derivative is as follows:

Deprotection: The Boc group is removed from this compound, typically under acidic conditions (e.g., using trifluoroacetic acid, TFA), to yield 3-(3,5-dimethoxyphenyl)pyrrolidine.

Coupling: The resulting secondary amine is then reacted with a carboxylic acid in the presence of a coupling reagent and a non-nucleophilic base.

Commonly used coupling reagents in modern organic synthesis include carbodiimides, phosphonium (B103445) salts, and uronium salts. The selection of a specific reagent often depends on factors like the steric hindrance of the substrates, the desired reaction conditions, and the need to minimize side reactions such as racemization. For instance, pyrrolidine amides have been successfully synthesized using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base such as triethylamine (B128534) (Et3N). nih.gov In some procedures, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are included to suppress side reactions and improve the efficiency of the coupling. nih.gov

The table below summarizes some widely used amide coupling reagents and their characteristics.

| Coupling Reagent Class | Examples | Typical Additive(s) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Widely used, affordable. Byproduct (urea) can be difficult to remove for DCC, but EDCI's byproduct is water-soluble. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | High coupling efficiency, rapid reactions, but can be more expensive. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA, Collidine | Very efficient, especially for sterically hindered amino acids; reduces racemization. |

Stereochemical Implications in Chemical Reactions

The stereochemistry of the pyrrolidine ring is a critical aspect that influences its biological activity and its role as a chiral building block in synthesis. mdpi.com For this compound, the substituent at the C3 position creates a stereocenter. This existing chirality can direct the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled diastereoselection.

When new stereocenters are formed in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. In many reactions, the pre-existing stereocenter will energetically favor one pathway of attack over another, leading to the preferential formation of one diastereomer. The aryl group at the C3 position of the pyrrolidine ring can exert significant steric or electronic influence on the approaching reagents, thereby controlling the facial selectivity of reactions at other positions on the ring (e.g., C2, C4, or C5).

For example, in reactions such as alkylations, reductions, or cycloadditions, the bulky 3,5-dimethoxyphenyl group can block one face of the pyrrolidine ring, forcing the reagent to approach from the less hindered opposite face. This steric hindrance is a common mechanism for achieving high diastereoselectivity in the synthesis of substituted pyrrolidines. acs.orgnih.gov

Diastereoselective Oxidation of N-Substituted Pyrrolidines

The oxidation of nitrogen-containing heterocycles like pyrrolidines can lead to various functionalized products. When the pyrrolidine is substituted, as in derivatives of 3-(3,5-dimethoxyphenyl)pyrrolidine, such oxidations can proceed with a degree of diastereoselectivity. The oxidation can occur at the nitrogen atom to form an N-oxide or at a carbon atom adjacent (alpha) to the nitrogen to form an N-acyliminium ion precursor.

The formation of N-oxides from tertiary amines (such as an N-alkyl-3-aryl-pyrrolidine) is a common transformation. The stereochemical outcome of N-oxidation can be influenced by the existing stereocenter at C3. The oxidant will preferentially attack the lone pair of the nitrogen from the less sterically hindered face of the molecule, potentially leading to a diastereomeric excess of one N-oxide over the other.

Furthermore, the oxidation of the α-carbon of an N-substituted pyrrolidine is a powerful method for introducing substituents at this position. Chemical oxidation can generate an N-acyliminium ion intermediate, which is a reactive electrophile. For instance, studies have shown that N-protected pyrrolidines can be oxidized at the α-position using reagents like iodosylarenes or N-bromosuccinimide (NBS). nih.gov The subsequent attack of a nucleophile on this planar iminium ion can be directed by the C3-substituent, leading to a diastereoselective functionalization at the C2 or C5 position. The substituent at C3 can influence the conformation of the ring and the trajectory of the incoming nucleophile, resulting in the preferential formation of one diastereomer.

The table below provides examples of oxidation reactions on substituted pyrrolidine rings where diastereoselectivity is a key consideration.

| Oxidation Type | Typical Reagents | Reactive Intermediate | Stereochemical Influence |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂, Oxone | N-oxide | The oxidant approaches the nitrogen lone pair from the face opposite to the C3-substituent, leading to a preferred diastereomer. |

| α-C-H Oxidation | (PhIO)n/TMSN₃, NBS/AIBN, Electrochemical oxidation | N-Acyliminium ion | The C3-substituent directs the approach of a subsequent nucleophile to the planar iminium ion, favoring attack from the less hindered face. |

| Copper-promoted Aminooxygenation | Copper(II) salts | Radical or organometallic intermediate | Substituents on the pyrrolidine precursor can favor the formation of specific cis- or trans-pyrrolidine adducts with high selectivity. |

Applications As a Building Block and Synthetic Intermediate in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The 3-arylpyrrolidine motif is a privileged structure found in numerous biologically active compounds. chemrxiv.org Consequently, intermediates like 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine are instrumental in the synthesis of complex target molecules. The general strategy involves using the pre-formed, functionalized pyrrolidine (B122466) ring as a core component, which is then elaborated through further reactions.

While direct examples detailing the extensive use of the 3-(3,5-dimethoxy) variant are specific to particular synthetic campaigns, the utility of the broader class of N-Boc-arylpyrrolidines is well-documented. For instance, enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been employed to create 2-arylpyrrolidine intermediates, which serve as key building blocks in the total synthesis of complex alkaloids such as (R)-crispine A and (S)-nicotine. acs.org This underscores the power of using pre-functionalized N-Boc-pyrrolidines to streamline the construction of intricate natural products. The presence of the dimethoxyphenyl group in the target compound offers additional synthetic handles and electronic properties that can be leveraged in similar complex syntheses.

The research findings on related structures are summarized in the table below, illustrating the types of complex molecules synthesized from aryl-pyrrolidine building blocks.

| Building Block Class | Synthetic Method | Complex Molecule Synthesized | Reference Application |

| N-Boc-2-arylpyrrolidines | Asymmetric Deprotonation / Pd-catalyzed Arylation | (R)-Crispine A, (S)-Nicotine | Total Synthesis of Alkaloids |

| N-Boc-pyrrolidine | Asymmetric Deprotonation / Diastereoselective Addition | Phenanthroindolizidine Alkaloids | Natural Product Synthesis |

| N-Alkyl Pyrrolines | Palladium-Catalyzed Hydroarylation | 3-Aryl Pyrrolidines | Synthesis of Bioactive Scaffolds |

Contribution to the Construction of Chiral Carbon-Nitrogen Bonds

The creation of stereochemically defined carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical synthesis, as the specific three-dimensional arrangement of atoms is often critical for biological activity. nih.gov N-Boc protected pyrrolidines are pivotal intermediates in methodologies aimed at establishing such chiral centers.

One powerful strategy involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, such as (-)-sparteine, followed by electrophilic trapping. researchgate.netacs.org This process generates a chiral center adjacent to the nitrogen atom, effectively creating a chiral building block that can be further elaborated. While this method is most commonly applied at the C-2 position, it establishes the fundamental principle of using the N-Boc group to direct stereoselective functionalization. acs.orgorganic-chemistry.org

More directly relevant to the 3-substituted pattern of this compound is the synthesis of chiral 3-aminopyrrolidines. Chemoenzymatic methods, which combine photochemical reactions with enzymatic catalysis, have been developed to produce enantiopure N-Boc-3-aminopyrrolidines. nih.gov These processes utilize enzymes like amine transaminases for the stereoselective formation of the C-N bond at the C-3 position, yielding optically pure products that are invaluable for drug synthesis. nih.gov The aryl group in this compound can influence the reactivity and selectivity of such transformations, providing a tailored substrate for creating specific chiral architectures.

| Method | Intermediate | Key Transformation | Result |

| Asymmetric Deprotonation | N-Boc-pyrrolidine | s-BuLi/(-)-sparteine mediated lithiation | Chiral C2-functionalized pyrrolidine |

| Chemoenzymatic Synthesis | N-Boc-3-pyrrolidinone | Stereoselective enzymatic transamination | Enantiopure N-Boc-3-aminopyrrolidine |

| Lewis Acid Catalysis | N-Acyl Aziridines | Ring-opening with alcohols | Chiral N-Boc-amino ethers |

Role in Heterocyclic Chemistry Development

The 3-arylpyrrolidine scaffold is not only a target but also a starting point for the development of more elaborate heterocyclic systems. The pyrrolidine ring can be constructed through various powerful reactions, with 1,3-dipolar cycloaddition of azomethine ylides being a classic and highly effective method for assembling the five-membered ring with control over stereochemistry. nih.gov

Once formed, a building block like this compound can be used to synthesize other heterocyclic structures. For example, pyrrolidone derivatives bearing a trimethoxyphenyl moiety have been used as precursors for synthesizing a variety of other heterocycles, including pyrazoles, oxadiazoles, and triazoles, attached to the core scaffold. mdpi.comresearchgate.net These new, more complex molecules are then evaluated for biological activity. Similarly, functionalized pyrrolidines are key precursors in the synthesis of fused bicyclic systems like indolizidine alkaloids, where the pyrrolidine ring constitutes a major part of the final structure. researchgate.net The dimethoxyphenyl group can influence the course of these subsequent cyclization or functionalization reactions, guiding the development of novel heterocyclic entities.

Scaffold Hopping and Modification Strategies

Scaffold hopping is a prominent strategy in modern drug discovery where the core molecular structure (scaffold) of a known active compound is replaced with a structurally different one to find novel chemotypes with similar or improved biological properties. pharmablock.comic.ac.uk This can lead to new intellectual property, enhanced potency, or better pharmacokinetic profiles. nih.gov The 3-arylpyrrolidine framework is an excellent candidate for such strategies.

Starting from a lead compound containing the this compound core, a medicinal chemist could employ several modification strategies:

Ring Modification: The pyrrolidine ring could be expanded to a piperidine or contracted to an azetidine to explore different spatial arrangements of the substituents.

Aryl Group Modification: The 3,5-dimethoxy substitution pattern on the phenyl ring could be altered. Moving the substituents, replacing them with other groups (e.g., halogens, alkyls), or replacing the phenyl ring entirely with another aromatic or heteroaromatic system (a common scaffold hopping tactic) could lead to significant changes in target affinity and selectivity. dundee.ac.uk

Heterocycle Replacement: In a more classic scaffold hop, the entire 3-arylpyrrolidine core could be replaced by a different bicyclic or heterocyclic system that maintains the key pharmacophoric features in a similar 3D orientation. nih.gov

These strategies allow for the systematic exploration of chemical space around the initial lead structure, leveraging the synthetic accessibility of the parent compound to generate diverse molecular libraries for biological screening.

Advanced Synthetic Concepts and Methodological Innovations Associated with Pyrrolidine Chemistry

Cascade and One-Pot Reactions in Pyrrolidine (B122466) Synthesis

A variety of cascade reactions have been developed for the synthesis of the pyrrolidine core. wikipedia.org For instance, a platinum/Brønsted acid relay catalysis can be employed to couple N-Boc-protected alkynamines with alkenes or alkynes. nih.gov This process is believed to proceed through an initial platinum-catalyzed cycloisomerization of the alkynamine, followed by a triflic acid-promoted nucleophilic addition and subsequent trapping of the resulting cation by the Boc group to form the pyrrolidine ring. nih.gov

One-pot syntheses often involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation of intermediates. A notable example is the synthesis of polysubstituted pyrrolidines from α-aminonitriles and α,β-unsaturated carbonyl compounds. thieme-connect.com This method involves the deprotonation of the aminonitrile to form a stabilized carbanion, which then undergoes a 1,4-addition to the unsaturated carbonyl compound. The resulting δ-keto-α-aminonitrile can then be reductively cyclized in the same pot to yield the desired pyrrolidine. thieme-connect.com Another efficient one-pot method involves the integration of amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution to construct pyrrolidines from halogenated amides under mild, metal-free conditions. nih.gov

These strategies highlight the potential for streamlined syntheses of complex pyrrolidines. A hypothetical one-pot synthesis of 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine could be envisioned starting from appropriately functionalized precursors, thereby increasing the efficiency of its production.

Organocatalytic Applications of Pyrrolidine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. beilstein-journals.org Pyrrolidine derivatives are among the most successful classes of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. rsc.orgbenthamdirect.com While this compound itself is N-protected and thus catalytically inactive in this context, its deprotected form, 3-(3,5-dimethoxyphenyl)pyrrolidine, could serve as a potential organocatalyst. The nature and position of the substituent on the pyrrolidine ring can significantly influence the catalyst's activity and selectivity.

Basicities and Nucleophilicities of Pyrrolidine Organocatalysts

The catalytic activity of pyrrolidine-based organocatalysts is intrinsically linked to their electronic properties, specifically their Brønsted basicity and nucleophilicity. The nitrogen atom of the pyrrolidine ring acts as both a base and a nucleophile to initiate the catalytic cycle. nih.gov Studies on a range of pyrrolidine organocatalysts have shown that their Brønsted basicities (pKaH of the conjugate acids) in acetonitrile (B52724) typically fall within the range of 16 to 20. acs.orgnih.gov

The substituents on the pyrrolidine ring can have a significant effect on these properties. For example, electron-withdrawing groups, such as a trifluoromethyl group at the 2-position, can lower the basicity to a pKaH of 12.6, which is outside the typical range for pyrrolidines. acs.orgnih.gov Conversely, the 3-(3,5-dimethoxyphenyl) substituent in our model compound would be expected to have a more subtle electronic effect on the nitrogen atom's basicity and nucleophilicity compared to substituents at the 2-position. It is important to note that a direct correlation between Brønsted basicity and nucleophilic reactivity is often poor for these organocatalysts. acs.orgnih.gov

Reaction Kinetics and Mechanisms in Organocatalysis

Understanding the kinetics and mechanisms of pyrrolidine-catalyzed reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov Most of these reactions proceed through a cycle involving the formation of an enamine or iminium ion intermediate.

Kinetic studies of the reactions of pyrrolidine organocatalysts with reference electrophiles have shown that many follow second-order kinetics, being first order in both the amine and the electrophile. acs.orgnih.gov However, for some pyrrolidines with bulky substituents, more complex kinetics are observed. This is often due to the reversibility of the initial nucleophilic attack of the amine on the electrophile, followed by a rate-determining deprotonation of the intermediate ammonium (B1175870) ion. acs.orgnih.gov

The rate and yield of reactions can be highly dependent on the reaction medium, including the choice of solvent and the presence of acids or bases. nih.gov For example, the synthesis of fulvenes catalyzed by pyrrolidinium/pyrrolidine buffers is strongly influenced by the presence of acid and is negatively affected by water. nih.gov Mechanistic insights derived from kinetic studies are key to improving catalyst performance, sometimes allowing for a significant reduction in catalyst loading. nih.gov

Chiral Organocatalysts Derived from Pyrrolidine Scaffolds

A major advantage of organocatalysis is the ability to perform asymmetric transformations using chiral catalysts. The pyrrolidine scaffold is a cornerstone of chiral organocatalyst design, with seminal catalysts like proline and diarylprolinol silyl (B83357) ethers demonstrating high efficacy in a wide range of enantioselective reactions. nih.govmdpi.com

The stereochemical outcome of these reactions is controlled by the chiral environment created by the catalyst. For pyrrolidine-based catalysts, this is often achieved through steric hindrance that directs the approach of the reactants to the transient enamine or iminium ion intermediate. nih.gov The synthesis of novel chiral pyrrolidine organocatalysts is an active area of research, with strategies often starting from components of the "chiral pool," such as amino acids or carbohydrates. beilstein-journals.orgmdpi.com

For a molecule like this compound, if synthesized in an enantiomerically pure form, the deprotected amine could be explored as a chiral organocatalyst. The bulky 3,5-dimethoxyphenyl group at the 3-position would be expected to influence the steric environment around the catalytic center, potentially leading to unique selectivity in asymmetric transformations such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. rsc.orgresearchgate.net The development of new chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been shown to provide excellent enantioselectivity in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

Computational and Mechanistic Investigations of Pyrrolidine Systems

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways and mechanisms involved in the synthesis of substituted pyrrolidines. While specific computational studies on the synthesis of 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine are not extensively documented, general mechanistic principles for the formation of 3-arylpyrrolidines can be applied.

One common route to 3-substituted pyrrolidines is through [3+2] cycloaddition reactions. DFT calculations on similar systems have been used to model the transition states of these reactions, helping to explain the observed regioselectivity and stereoselectivity. For instance, in the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile) dictate the course of the reaction. The electronic nature of the substituents on both the ylide and the alkene significantly influences these orbital energies and, consequently, the reaction's facility and outcome.

Another synthetic approach involves the palladium-catalyzed hydroarylation of pyrrolines. Mechanistic studies suggest that the nature of the nitrogen protecting group is critical. While N-acyl pyrrolines often yield alkene products, N-alkyl or N-Boc pyrrolines can favor the formation of the saturated pyrrolidine (B122466) ring through a reductive Heck-type pathway. Theoretical models of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, can provide insights into the factors controlling this divergence in reactivity.

A plausible reaction mechanism for the synthesis of a 3-aryl pyrrolidine, investigated through computational methods, is outlined below:

| Step | Description | Computational Insight |

| 1 | Formation of the reactive intermediate (e.g., an azomethine ylide or an organopalladium species). | DFT calculations can determine the geometry and energy of this intermediate. |

| 2 | Cycloaddition or migratory insertion to form the C-C bond at the 3-position of the pyrrolidine precursor. | Transition state theory combined with DFT can calculate the activation energy, predicting the feasibility of the reaction. |

| 3 | Subsequent reaction steps (e.g., reduction, protonation) to yield the final saturated pyrrolidine ring. | The potential energy surface can be mapped to identify the lowest energy pathway. |

This table is illustrative and based on general mechanistic studies of pyrrolidine synthesis.

Conformational Analysis of Pyrrolidine Rings and Substituents

The biological activity of pyrrolidine derivatives is intimately linked to their three-dimensional structure. Conformational analysis of the pyrrolidine ring and its substituents is therefore crucial. The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twist conformations. The substituents on the ring significantly influence the preferred conformation.

For this compound, several factors govern its conformational landscape:

The N-Boc Group: The bulky tert-butoxycarbonyl (Boc) group introduces considerable steric hindrance. Computational studies on N-Boc-pyrrolidine have shown that the carbamate (B1207046) group can exist in different rotamers, which in turn influences the puckering of the pyrrolidine ring.

The 3-(3,5-dimethoxyphenyl) Group: This large aromatic substituent at the C3 position will have a strong preference for a pseudo-equatorial orientation to minimize steric clashes with the ring protons. The orientation of the dimethoxyphenyl ring itself relative to the pyrrolidine ring is also a key conformational parameter.

Ring Puckering: The pyrrolidine ring will adopt conformations that best accommodate these bulky substituents. The two most likely low-energy conformations are the C2-endo (envelope) and C2-exo (envelope) forms, where the C2 atom is either above or below the plane defined by the other four atoms.

Computational methods like molecular mechanics (MM) and DFT are used to perform conformational searches and determine the relative energies of different conformers. The results of such analyses can predict the most stable conformation in different environments (gas phase or solution).

| Conformer Feature | Predicted Preference | Rationale |

| Ring Puckering | Twist or Envelope conformations | Minimizes torsional strain and steric interactions. |

| N-Boc Orientation | Transoidal arrangement of the C=O and C-N bonds | Generally favored for carbamates to reduce dipole-dipole interactions. |

| Aryl Substituent Position | Pseudo-equatorial | Minimizes 1,3-diaxial interactions with ring protons. |

This table represents predicted conformational preferences based on general principles of stereochemistry and computational studies of substituted pyrrolidines.

Prediction of Stereoselectivity

The synthesis of pyrrolidines with specific stereochemistry is a major goal in organic synthesis. Computational chemistry plays a vital role in predicting and understanding the origins of stereoselectivity in these reactions.

In the context of synthesizing this compound, if a chiral center is introduced at the C3 position, theoretical models can be used to predict which diastereomer or enantiomer will be favored. For example, in a catalytic asymmetric synthesis, the interaction between the substrate, the catalyst, and the reagents in the transition state determines the stereochemical outcome.

DFT calculations can be used to model the transition states leading to the different stereoisomers. By comparing the activation energies of these transition states, the stereochemical preference of the reaction can be predicted. For instance, in a [3+2] cycloaddition using a chiral catalyst, the catalyst can create a chiral pocket that favors one mode of approach of the reactants over the other. Computational analysis of the catalyst-substrate complex can reveal the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that are responsible for the stereochemical control. acs.org

Structure-Reactivity Relationships in Synthetic Transformations

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to synthetic chemistry. For substituted pyrrolidines, computational studies can provide valuable insights into how different substituents affect their reactivity in various transformations.

In the case of this compound, the electronic and steric properties of the substituents play a significant role:

N-Boc Group: The electron-withdrawing nature of the Boc group can influence the nucleophilicity of the nitrogen atom and the acidity of the adjacent protons.

3,5-dimethoxyphenyl Group: The electron-donating methoxy (B1213986) groups on the phenyl ring can affect the electronic properties of the pyrrolidine ring through inductive and mesomeric effects. This can influence the reactivity of the ring in, for example, electrophilic aromatic substitution reactions on the phenyl ring or reactions involving the pyrrolidine ring itself.

Quantitative Structure-Activity Relationship (QSAR) models, though more commonly used in drug design, can also be adapted to understand structure-reactivity relationships in synthesis. By correlating calculated molecular descriptors (such as steric parameters, electronic properties, and lipophilicity) with observed reaction yields or rates for a series of related compounds, predictive models can be developed.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

| 1-Boc | Electron-withdrawing | High steric bulk | Decreases nitrogen nucleophilicity; directs reactions away from the nitrogen atom. |

| 3-(3,5-dimethoxyphenyl) | Electron-donating (methoxy groups) | High steric bulk | Influences the electronic density of the pyrrolidine ring; directs the approach of reagents due to steric hindrance. |

This table summarizes the expected influence of the substituents on the reactivity of the target compound based on general chemical principles.

Analytical Techniques for Comprehensive Characterization in Academic Research

Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are utilized to confirm its constitution and the connectivity of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the Boc protecting group, the pyrrolidine (B122466) ring, and the 3,5-dimethoxyphenyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the nine protons of the tert-butyl group of the Boc protecting group would appear as a sharp singlet, typically in the upfield region (around 1.4 ppm). The protons of the pyrrolidine ring would show more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The aromatic protons of the 3,5-dimethoxyphenyl group would appear in the downfield region, and their splitting pattern would be indicative of their substitution pattern. The methoxy (B1213986) group protons would be observed as a singlet in the aromatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon and the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the carbons of the 3,5-dimethoxyphenyl ring, including the two equivalent methoxy carbons. The chemical shifts of these carbons provide further confirmation of the molecular structure.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 (3C), ~79.5 (1C) |

| Boc (C=O) | - | ~154.7 |

| Pyrrolidine Ring | ~2.0-3.8 (m) | ~30-60 (multiple signals) |

| Ar-H | ~6.4-6.8 (m) | ~100-160 (multiple signals) |

| Ar-OCH₃ | ~3.7 (s, 6H) | ~55.3 (2C) |

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common ionization techniques for such a molecule include Electrospray Ionization (ESI). The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight of the compound.

| Technique | Expected Observation |

|---|---|

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated m/z for C₁₈H₂₇NO₄ + H⁺, found value confirming the elemental composition. |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

For chiral molecules like this compound, determining the three-dimensional arrangement of atoms is crucial. X-ray crystallography is the most definitive method for establishing both the relative and absolute stereochemistry of a crystalline compound.

To perform this analysis, a single crystal of the compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles. For chiral molecules, if a heavy atom is present or by using specific crystallographic techniques, the absolute configuration (R or S) of the stereocenter(s) can be determined unambiguously. This technique provides unequivocal proof of the molecule's stereochemistry, which is vital for understanding its biological activity and for the synthesis of enantiomerically pure compounds. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), is typically employed. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high purity level (typically >95%) is required for subsequent use in research.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light.

| Technique | Typical Conditions | Purpose |

|---|---|---|

| Reversed-Phase HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV (e.g., 254 nm) | Purity assessment and purification |

Methods for Enantiomeric Excess Determination

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, expressed as enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. Polysaccharide-based chiral columns (e.g., those derived from cellulose (B213188) or amylose) are often effective for the separation of a wide range of chiral compounds. By analyzing a sample of the synthesized compound, the ratio of the two enantiomers can be determined from the areas of their respective peaks in the chromatogram, and the enantiomeric excess can be calculated.

Another method involves the use of chiral NMR shift reagents . These reagents are chiral lanthanide complexes that can form diastereomeric complexes with the enantiomers of the analyte. In the presence of the chiral shift reagent, the NMR signals of the two enantiomers are shifted to different extents, allowing for their quantification by integration of the corresponding peaks in the ¹H NMR spectrum.

| Technique | Principle | Outcome |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers and calculation of enantiomeric excess (ee). |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to separation of NMR signals for each enantiomer. | Quantification of enantiomers by integration of resolved signals. |

Q & A

Basic: What are the key synthetic strategies for preparing 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine?

Answer:

The synthesis typically involves:

- Palladium-catalyzed cross-coupling : A Suzuki-Miyaura reaction between a boron-containing aryl group (e.g., 3,5-dimethoxyphenylboronic acid) and a Boc-protected pyrrolidine precursor. This method ensures regioselective aryl substitution at the pyrrolidine’s 3-position .

- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, preventing unwanted side reactions during subsequent steps .

- Reductive amination or condensation : For derivatives requiring additional functionalization, reductive amination or esterification may follow .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., distinguishing 3,5-dimethoxyphenyl from other isomers) .

- X-ray diffraction : Resolves crystal packing and molecular conformation, particularly for verifying steric effects of the dimethoxyphenyl group .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity, especially when synthesizing derivatives with sensitive functional groups .

Advanced: How does the substitution pattern (3,5-dimethoxy vs. 2,6-dimethoxy) influence biological activity?

Answer:

- Electronic and steric effects : The 3,5-dimethoxy substitution provides symmetric electron-donating groups, enhancing π-π stacking with aromatic residues in target proteins. In contrast, 2,6-substitution creates steric hindrance, potentially reducing binding affinity .

- Case study : Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate exhibits stronger enzyme inhibition compared to 2,6-dimethoxy analogs, likely due to optimized hydrophobic interactions .

Advanced: How can structural analogs be designed for structure-activity relationship (SAR) studies?

Answer:

- Vary substituents : Replace the dimethoxyphenyl group with halogenated (e.g., 3,4-difluoro), heteroaromatic (e.g., furyl), or amino-substituted phenyl rings to assess electronic and steric contributions .

- Modify the pyrrolidine core : Introduce spiro-fused rings or ester groups (e.g., methyl carboxylate) to rigidity the structure and evaluate conformational effects on bioactivity .

- Deprotection strategies : Remove the Boc group to generate free amines for further functionalization (e.g., amide coupling) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Control for substituent position : Misassignment of 3,5- vs. 2,6-dimethoxy isomers can lead to conflicting results. Validate structures via NMR/X-ray .

- Assay variability : Standardize in vitro conditions (e.g., pH, temperature) to minimize discrepancies in IC values .